molecular formula C18H14O B8670358 1-Benzoyl-2-methylnaphthalene

1-Benzoyl-2-methylnaphthalene

Cat. No.: B8670358
M. Wt: 246.3 g/mol
InChI Key: FZDRTKCXVAUHJB-UHFFFAOYSA-N
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Description

Contextual Significance within Aryl Ketone Chemistry

Aryl ketones, a class of organic compounds featuring a carbonyl group attached to an aromatic ring and another organic substituent, are fundamental structures in organic synthesis. fiveable.me They serve as crucial intermediates in the creation of a wide array of more complex molecules, including pharmaceuticals and fragrances. fiveable.menumberanalytics.com The reactivity of aryl ketones is largely dictated by the polar carbonyl group, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. wikipedia.orgbritannica.com

1-Benzoyl-2-methylnaphthalene, as an aryl ketone, partakes in these characteristic reactions. The presence of the bulky naphthalene (B1677914) and benzoyl groups introduces steric and electronic effects that influence its reactivity compared to simpler aryl ketones. fiveable.me These compounds can undergo reduction to form secondary alcohols or alkanes, and the aromatic rings can be further functionalized through reactions like halogenation and nitration, thereby expanding their synthetic utility. fiveable.me The synthesis of aryl ketones is often achieved through methods like the Friedel-Crafts acylation, a classic reaction in organic chemistry for attaching an acyl group to an aromatic ring. wikipedia.orgbritannica.com

Importance of Naphthalene Scaffolds in Molecular Design

The naphthalene moiety, consisting of two fused benzene (B151609) rings, is a versatile and important scaffold in the design of new molecules, particularly in medicinal chemistry. researchgate.netnih.govekb.eg Naphthalene derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.govekb.egijpsjournal.com The lipophilic nature of the naphthalene ring can enhance a molecule's ability to cross cell membranes, a desirable property in drug design.

The cytotoxic nature of naphthalene is often attributed to its metabolites, such as naphthalene epoxides and naphthoquinones, which can interact with cellular proteins. nih.govijpsjournal.com This reactivity makes the naphthalene scaffold a valuable component in the development of therapeutic agents. nih.gov Numerous FDA-approved drugs, such as propranolol (B1214883) and naproxen, contain a naphthalene core, highlighting its significance in pharmaceutical development. nih.govekb.eg The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of a molecule's properties, making it an attractive building block for chemists. researchgate.net

Scope of Academic Research on this compound

Academic research on this compound has explored various facets of its chemistry, including its synthesis, conformation, and photophysical properties. A significant area of study has been the Friedel-Crafts acylation of 2-methylnaphthalene (B46627), which can lead to the formation of several isomers, including the 1-benzoyl derivative. epa.govrsc.org The distribution of these isomers is highly dependent on the reaction conditions, such as the solvent and catalyst used. epa.govrsc.org For instance, studies have investigated the use of different Lewis acids and solvents to control the regioselectivity of the acylation reaction. nih.govacs.org

Furthermore, research has been conducted on the conformational analysis of this compound. Studies have utilized techniques like dipole moment measurements to determine the preferred spatial arrangement of the benzoyl group relative to the naphthalene ring system. epa.gov This conformational preference is crucial as it can influence the molecule's reactivity and its interaction with other molecules. The photophysical properties of benzoylnaphthalenes have also been a subject of investigation, exploring how the electronic structure influences their absorption and emission of light. nih.govmdpi.com While direct and extensive research solely on this compound is somewhat specialized, the existing studies provide valuable insights into the behavior of substituted polycyclic aromatic hydrocarbons.

Interactive Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC18H14O stenutz.eu
Molecular Weight246.31 g/mol stenutz.eu
InChIKeyFZDRTKCXVAUHJB-UHFFFAOYSA-N stenutz.eu

Table 2: Related Naphthalene Compounds in Research

Compound NameResearch Context
2-MethylnaphthaleneStarting material for Friedel-Crafts acylation. epa.govrsc.orgnih.govokstate.edu
NaphthaleneCore scaffold in medicinal chemistry. researchgate.netnih.govekb.egijpsjournal.com
1-Acetyl-2-methylnaphthaleneStudied for its conformation alongside this compound. epa.gov
2-Naphthoic acidIntermediate in the anaerobic degradation of naphthalene and 2-methylnaphthalene. asm.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

(2-methylnaphthalen-1-yl)-phenylmethanone

InChI

InChI=1S/C18H14O/c1-13-11-12-14-7-5-6-10-16(14)17(13)18(19)15-8-3-2-4-9-15/h2-12H,1H3

InChI Key

FZDRTKCXVAUHJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(=O)C3=CC=CC=C3

Origin of Product

United States

Molecular Structure and Conformational Analysis

Spectroscopic Characterization Techniques in Structural Elucidation

For a related compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, the ¹H-NMR spectrum in CDCl₃ showed distinct signals for the naphthyl and benzoyl protons in the aromatic region (δ 7.29–8.01 ppm) mdpi.com. Similarly, for 1-Benzoyl-2-methylnaphthalene, one would anticipate a complex pattern of multiplets in the aromatic region of the ¹H NMR spectrum, corresponding to the protons of the naphthalene (B1677914) and benzene (B151609) rings. The methyl group protons would likely appear as a singlet in the upfield region of the spectrum.

In the ¹³C NMR spectrum, distinct signals for each carbon atom in the molecule are expected. The carbonyl carbon of the benzoyl group would characteristically appear at a downfield chemical shift. The quaternary carbons and the methyl carbon would also have characteristic chemical shifts that would aid in the complete assignment of the spectrum. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule mdpi.comlumenlearning.com.

Table 1: Predicted ¹H and ¹³C NMR Spectral Regions for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm)
¹HAromatic Protons (Naphthyl & Benzoyl)7.0 - 8.5
Methyl Protons (-CH₃)2.0 - 2.5
¹³CCarbonyl Carbon (C=O)190 - 200
Aromatic Carbons120 - 140
Methyl Carbon (-CH₃)15 - 25

Note: The predicted chemical shift ranges are based on general principles of NMR spectroscopy and data for analogous compounds.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the benzoyl group, typically in the range of 1650-1680 cm⁻¹. The spectrum would also feature multiple bands in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations of the aromatic naphthalene and benzene rings. The C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum, aiding in the structural confirmation.

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation pattern.

For this compound (C₁₈H₁₄O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

The fragmentation pattern in the mass spectrum would be dictated by the structure of the molecule. Common fragmentation pathways for aromatic ketones include cleavage of the bond between the carbonyl group and the aromatic rings. Therefore, characteristic fragment ions corresponding to the benzoyl cation (C₆H₅CO⁺, m/z 105) and the methylnaphthalene cation (C₁₁H₉⁺) would be expected. Further fragmentation of the methylnaphthalene cation could also be observed.

Conformational Preferences and Dynamics of this compound

The conformation of this compound is primarily defined by the dihedral angle between the plane of the naphthalene ring and the plane of the benzoyl group. Steric hindrance between the carbonyl group and the adjacent methyl group and hydrogen atoms on the naphthalene ring will significantly influence the preferred conformation.

Computational studies on related benzoylnaphthalenes have shown that the molecule is generally non-planar to minimize steric repulsion rsc.org. The rotational barrier is the energy required to rotate one part of the molecule relative to the other around a single bond. In the case of this compound, rotation around the C(naphthalene)-C(carbonyl) bond would be restricted due to steric clashes. The magnitude of this rotational barrier determines the conformational flexibility of the molecule at a given temperature. While specific experimental or computational data on the dihedral angles and rotational barriers for this compound are not available, studies on similar aromatic ketones provide insights into the expected behavior rsc.orgresearchgate.net.

The molecular dipole moment and the molar Kerr constant are experimental parameters that provide valuable information about the charge distribution and the three-dimensional structure of a molecule in solution.

For the closely related compound 1-benzoylnaphthalene (B181615) , the experimental dipole moment in carbon tetrachloride at 25°C has been reported to be 3.01 D, and the molar Kerr constant is -183 x 10⁻¹² esu/mol mdpi.com. The negative value of the Kerr constant for 1-benzoylnaphthalene suggests a preferred non-planar conformation in solution.

For 2-benzoylnaphthalene , the experimental dipole moment is 3.14 D, and the molar Kerr constant is +317 x 10⁻¹² esu/mol mdpi.com. The positive and larger magnitude of the Kerr constant for the 2-isomer indicates a different preferred conformation compared to the 1-isomer, likely with the benzoyl group being more twisted out of the naphthalene plane.

While these values are for the parent benzoylnaphthalenes, they provide a strong indication of the polar nature and non-planar conformation of this compound. The introduction of the methyl group at the 2-position would likely increase the steric hindrance, further influencing the preferred dihedral angle and, consequently, the measured dipole moment and Kerr constant.

Table 2: Experimental Data for Related Benzoylnaphthalenes

Compound Dipole Moment (D) Molar Kerr Constant (x 10⁻¹² esu/mol) Reference
1-Benzoylnaphthalene3.01-183 mdpi.com
2-Benzoylnaphthalene3.14+317 mdpi.com

Influence of Steric Hindrance on Preferred Conformations

The substitution at the 1- and 2-positions of the naphthalene ring introduces considerable steric strain, which dictates the preferred rotational conformation (conformer) of the benzoyl group relative to the naphthalene system. The primary steric interactions occur between the carbonyl group and the methyl group, as well as between the phenyl ring of the benzoyl group and the peri-hydrogen atom at the 8-position of the naphthalene ring.

To minimize these repulsive forces, the molecule adopts a non-planar conformation. The carbon-carbon single bond connecting the benzoyl group to the naphthalene ring allows for rotation. However, a co-planar arrangement of the benzoyl group and the naphthalene ring is highly unfavorable due to severe steric clashes. Consequently, the benzoyl group is forced to rotate out of the plane of the naphthalene ring.

In analogous structures, such as 1-aroylnaphthalenes, this twisting is a well-documented phenomenon. For instance, in 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene, the dihedral angle between the aroyl group and the naphthalene ring system is nearly perpendicular, with observed angles of 86.52° and 89.66° for two independent conformers in the asymmetric unit nih.gov. This significant rotation minimizes the steric repulsion between the substituent at the 1-position and the hydrogen atom at the 8-position.

For this compound, a similar perpendicular or near-perpendicular orientation is expected. The presence of the methyl group at the 2-position further constrains the conformational freedom of the benzoyl group, likely leading to a well-defined, energetically preferred conformation where the benzoyl group is significantly twisted away from the methyl group to alleviate steric strain. This principle, where a substituent's steric effect dictates the preferred conformation to minimize steric repulsions, is a fundamental concept in conformational analysis.

Solid-State Structural Investigations

X-ray Crystallography of this compound and Analogues

In this analogue, the asymmetric unit contains two independent conformers, indicating that subtle differences in packing forces can lead to slightly different molecular shapes co-existing in the crystal eurjchem.comresearcher.life. The study also highlights that the dihedral angles between the benzoyl groups and the naphthalene ring are substantial, a direct consequence of minimizing steric hindrance eurjchem.comresearcher.life. A similar investigation on 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene also identified two distinct conformers within the asymmetric unit, each exhibiting a nearly perpendicular arrangement of the benzoyl group relative to the naphthalene ring nih.gov.

These findings strongly suggest that a crystallographic study of this compound would reveal a non-planar molecular structure, with a significant dihedral angle between the benzoyl and naphthalene moieties. The precise values of these geometric parameters would be influenced by the specific crystal packing adopted.

The following table summarizes key crystallographic findings for an analogous compound, 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene, which can be considered indicative of the structural features expected for this compound.

ParameterConformer AConformer B
Dihedral Angle (Benzoyl vs. Naphthalene) 86.52 (8)°89.66 (8)°
Orientation of Fluorophenyl Group exo-sideendo-side
Data sourced from the crystallographic study of 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene nih.gov.

Analysis of Intermolecular Interactions in Crystal Lattices

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid. For aroylnaphthalene derivatives, a variety of such interactions are typically observed.

In the crystal structure of 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene, molecules of the same conformer are stacked into columns, primarily driven by van der Waals interactions nih.gov. In other related compounds, weak C-H···O hydrogen bonds involving the carbonyl group are common and play a significant role in the formation of supramolecular assemblies. The interplay of these weak hydrogen bonds, along with C-H···π and π–π stacking interactions, often facilitates the formation of multi-dimensional networks in the solid state.

For this compound, it is anticipated that the crystal packing would be stabilized by a combination of the following interactions:

C-H···O Hydrogen Bonds: The carbonyl oxygen of the benzoyl group is a potential hydrogen bond acceptor, and interactions with hydrogen atoms from neighboring molecules are likely.

π–π Stacking Interactions: The aromatic naphthalene and phenyl rings can engage in π–π stacking, although the non-planar nature of the molecule might lead to offset or slipped-stack arrangements rather than a perfect face-to-face overlap.

C-H···π Interactions: Hydrogen atoms, particularly those on the methyl group or the aromatic rings, can interact with the electron-rich π systems of adjacent molecules.

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Pathways

Naphthalene (B1677914) is generally more reactive than benzene (B151609) in electrophilic aromatic substitution reactions because the activation energy required to form the intermediate carbocation (a naphthalenonium ion) is lower. youtube.comlibretexts.orgwikipedia.org The attack of an electrophile preferentially occurs at the 1-position (alpha) over the 2-position (beta) because the intermediate for alpha-substitution is better stabilized by resonance. libretexts.orgwikipedia.orgpearson.comwordpress.com In 1-benzoyl-2-methylnaphthalene, the presence of two different substituents further complicates the regioselectivity of these reactions.

The outcome of electrophilic aromatic substitution on a disubstituted ring is determined by the combined directing effects of the existing groups. msu.edu Substituents can be classified as activating or deactivating, and as ortho-, para- or meta-directors. masterorganicchemistry.comunizin.org

Methyl Group (-CH₃): As an alkyl group, the methyl substituent at the C2 position is an activating group. docbrown.info It donates electron density to the aromatic ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted naphthalene. libretexts.orglibretexts.org Activating groups are typically ortho, para-directors. masterorganicchemistry.comyoutube.com Therefore, the 2-methyl group will direct incoming electrophiles primarily to the C3 position (ortho) and the C4 position (para to the C1 position but influenced by the C2 methyl group).

Benzoyl Group (-COC₆H₅): The benzoyl group at the C1 position is a deactivating group. unizin.org The carbonyl moiety is strongly electron-withdrawing due to both induction and resonance, pulling electron density away from the naphthalene ring. This effect makes the ring less reactive towards electrophiles. libretexts.org Such deactivating groups are typically meta-directors. libretexts.orgorganicchemistrytutor.com Consequently, the benzoyl group directs incoming electrophiles to positions meta to itself, which on its own ring would be C3 and C8, and on the adjacent ring, C5 and C7.

When two substituents on a ring exert conflicting directing effects, the more powerfully activating group generally controls the outcome. msu.edu In the case of this compound, the activating methyl group has a stronger influence than the deactivating benzoyl group in determining the position of the next substituent.

The primary sites for electrophilic attack are the positions activated by the methyl group and not strongly deactivated by the benzoyl group. The C3 position is ortho to the methyl group and meta to the benzoyl group, making it an electronically favorable site. The C4 position is also activated by the methyl group. However, steric hindrance from the bulky benzoyl group at the adjacent C1 position may reduce the accessibility of the C8 position and potentially the C3 position for very large electrophiles. youtube.com

Substitution on the unsubstituted ring (positions C5, C6, C7, C8) is also possible. The benzoyl group deactivates the entire naphthalene system, but the ring to which it is attached (the C1-C4 ring) is more strongly deactivated. Therefore, substitution on the second ring can become competitive. The directing effects would favor positions C5 and C7, which are meta to the benzoyl group's attachment point.

The table below summarizes the expected directing effects and predicts the likely substitution patterns.

PositionEffect of 2-Methyl GroupEffect of 1-Benzoyl GroupCombined EffectPredicted Outcome
C3 Activating (ortho)Deactivating (meta)Reinforcing DirectionFavorable
C4 ActivatingDeactivating (ortho)ConflictingPossible, less favorable
C5 WeakDeactivating (meta)DeactivatedUnlikely
C6 WeakDeactivating (para)DeactivatedUnlikely
C7 WeakDeactivating (meta)DeactivatedUnlikely
C8 WeakDeactivating (ortho)Deactivated, Steric HindranceVery Unlikely

Based on this analysis, electrophilic substitution on this compound is expected to yield primarily the 3-substituted isomer, with the potential formation of other isomers depending on the specific reaction conditions and the nature of the electrophile.

Radical Reaction Mechanisms

Aryl radicals are highly reactive intermediates that can be generated from naphthalene derivatives through various methods. nih.govnih.gov Their subsequent reactions are crucial in forming new carbon-carbon or carbon-heteroatom bonds.

Aryl radicals can be generated from naphthalene precursors, such as aryl halides or diazonium salts, using methods like photoredox catalysis or reactions with reducing agents. nih.gov Once formed, these radicals are versatile intermediates in organic synthesis. researchgate.net They can participate in C-H functionalization reactions, where the aryl radical abstracts a hydrogen atom, creating a new radical species that can then undergo further transformations. nih.gov Radical cations of naphthalene derivatives can also be generated through photoionization or reaction with potent oxidizing agents like the sulfate (B86663) radical anion (SO₄⁻˙). rsc.org

The dissociation of carbon-heteroatom bonds in naphthalene radical anions has been studied using computational methods. A notable investigation focused on the carbon-bromine bond cleavage in the 1-bromo-2-methylnaphthalene (B105000) radical anion, a close structural analog to a halogenated derivative of the title compound. osti.gov This study revealed that the dissociation is not a single-step process but follows a stepwise mechanism. osti.gov

The process begins with the uptake of an electron by the neutral molecule to form the radical anion. Following this, the C-Br bond dissociates, leading to the formation of a bromide anion (Br⁻) and a 2-methylnaphthalen-1-yl radical. osti.gov Quantum mechanical calculations indicated that this pathway is energetically feasible. osti.gov This mechanistic understanding is crucial for predicting the behavior of similar naphthalene systems in electrochemical or radical-mediated reactions.

The aryl radicals generated from naphthalene derivatives are highly reactive and can undergo dimerization or polymerization. In the study of the 1-bromo-2-methylnaphthalene radical anion, the resulting 2-methylnaphthalen-1-yl radical was found to react further to form a binaphthalene dimer. osti.gov

Computational studies on the thermal dimerization of acenes, including naphthalene, have elucidated the reaction mechanisms. For naphthalene, the dimerization is predicted to proceed through a concerted asynchronous reaction mechanism. acs.org The activation barrier for this process is computationally estimated to be significant, at 57.1 kcal/mol. acs.org Other research has investigated the structures and binding energies of naphthalene dimers in both ground and excited states, identifying various stable parallel (stacked) and T-shaped configurations. researchgate.netnih.gov These dimerization pathways are fundamental processes that can lead to the formation of larger polycyclic aromatic structures or polymers. researchgate.net

Photochemical Transformations

The presence of both a naphthalenic moiety and a benzoyl group in this compound suggests a rich and complex photochemistry. The absorption of ultraviolet or visible light can lead to the population of electronically excited states, initiating a variety of photochemical transformations. The specific pathways are dictated by the nature of the excited state and the reaction conditions.

The photochemistry of this compound is largely governed by the excited states of its constituent aryl ketone and naphthalene chromophores. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Aryl ketones, such as the benzoyl group in this compound, typically exhibit n → π* and π → π* electronic transitions. scirp.org

The n → π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The resulting S₁ state can be relatively short-lived and may undergo several deactivation processes, including fluorescence, internal conversion back to the ground state, or intersystem crossing (ISC) to a triplet state (T₁). wikipedia.org For many aryl ketones, intersystem crossing is a highly efficient process. chemrxiv.org The triplet state, with its longer lifetime, is often the key intermediate in photochemical reactions. nih.gov

The naphthalene moiety also possesses low-lying π → π* excited states. The triplet energy of naphthalene is a critical parameter in photosensitization processes. nih.gov The interaction between the excited benzoyl chromophore and the methylnaphthalene system can lead to intramolecular energy transfer or exciplex formation, further influencing the photochemical outcome.

Table 1: Representative Photophysical Properties of Related Chromophores

ChromophoreTriplet State Lifetime (τT)Quantum Yield of Intersystem Crossing (ΦISC)
BenzophenoneMilliseconds (in inert solvents)~1.0
Naphthalene1-2 µs (aerated solution) to milliseconds (deaerated)~0.4
Indole Derivatives≥9 ms (B15284909) (unquenched in aqueous solution) nih.govVaries with substitution

Note: The data presented are for the parent chromophores and may vary for substituted derivatives like this compound.

The methyl group on the naphthalene ring of this compound is susceptible to photochemical halogenation, particularly photobromination. This reaction typically proceeds through a free-radical chain mechanism when initiated by light. scirp.org The process is initiated by the homolytic cleavage of molecular bromine (Br₂) into two bromine radicals (Br•).

A bromine radical then abstracts a hydrogen atom from the methyl group of the naphthalene scaffold to form a resonance-stabilized naphthylmethyl radical and hydrogen bromide (HBr). This radical intermediate subsequently reacts with another molecule of Br₂ to yield the brominated product and a new bromine radical, thus propagating the chain reaction. This method has been shown to be effective for the bromination of 1-methylnaphthalene (B46632). scirp.org Given the similar methylnaphthalene scaffold in this compound, a comparable reaction pathway is anticipated. The reaction is often carried out in an aqueous biphasic system to absorb the HBr byproduct. scirp.org

Photochemical reactions of this compound are expected to involve various radical intermediates. The Norrish Type I cleavage, a characteristic reaction of ketones, could lead to the formation of a benzoyl radical and a 2-methylnaphthyl radical. However, for aryl ketones, this process is generally less favorable than for alkyl ketones.

A more likely radical intermediate arising from the benzoyl group is the ketyl radical, formed through photoreduction. In the presence of a hydrogen donor, the excited triplet state of the aryl ketone can abstract a hydrogen atom, resulting in the formation of a ketyl radical. mdpi.com

In the context of photobromination, the key intermediate is the 2-naphthylmethyl radical, as described in the preceding section. The stability of this radical is enhanced by resonance delocalization over the naphthalene ring system. The detection and characterization of these transient radical species can often be accomplished using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy in conjunction with spin trapping agents. mdpi.com Transient absorption spectroscopy is another powerful tool for observing the formation and decay of short-lived excited states and radical intermediates. nih.govedinst.comresearchgate.net

The photochemical reactivity of this compound can be enhanced or altered through the use of photosensitizers. A photosensitizer is a molecule that absorbs light and then transfers the energy to another molecule, in this case, this compound, which then undergoes a chemical reaction.

For instance, in the context of photobromination, the reaction can be accelerated by the use of a photosensitizer such as TiO₂. scirp.org In other photochemical processes, a triplet sensitizer (B1316253) with a higher triplet energy than this compound could be used to populate the triplet state of the latter more efficiently through triplet-triplet energy transfer. Conversely, a molecule with a lower triplet energy, such as naphthalene itself, can act as a quencher, deactivating the excited triplet state of another molecule, like benzophenone, and thus inhibiting its photoreactions. acs.org The benzoyl moiety within the molecule itself can act as an intramolecular photosensitizer for reactions involving the naphthalene part, or vice-versa, depending on their relative excited state energies.

Computational and Kinetic Studies of Reaction Pathways

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for investigating the electronic structure of both the ground and excited states. chemrxiv.orgnih.govmdpi.com These methods can be used to calculate properties such as vertical excitation energies, the character of the excited states (e.g., n → π* vs. π → π*), and optimized geometries of excited states and intermediates. Such calculations can help to predict the most likely photochemical reaction pathways. For example, DFT studies on naphthalene and its derivatives have provided insights into their electronic spectra and reactivity. researchgate.net

Kinetic modeling can be employed to simulate the time-course of photochemical reactions, taking into account the rates of various competing processes such as fluorescence, intersystem crossing, and the reactions of radical intermediates. mdpi.comnih.gov Kinetic analysis of the pyrolysis of α-methyl-naphthalene has been used to develop detailed reaction models, and similar approaches could be adapted to model its photochemical degradation pathways. kaust.edu.saresearchgate.netnih.gov Laser flash photolysis is a key experimental technique for determining the kinetic parameters of transient species, such as triplet lifetimes and radical reaction rates, which are essential inputs for accurate kinetic models. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Energeticsresearchgate.netnih.gov

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of 1-Benzoyl-2-methylnaphthalene. By solving the Schrödinger equation, or approximations of it, these methods provide a detailed picture of electron distribution and energy, which dictates the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of aromatic ketones like this compound due to its balance of computational cost and accuracy. mdpi.com DFT calculations focus on the electron density to determine the molecule's properties. researchgate.net For this compound, DFT is applied to optimize the molecular geometry, predict vibrational frequencies, and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. DFT calculations also provide insights into the charge distribution, identifying electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its interaction with other chemical species. researchgate.net

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G* level of theory)
PropertyCalculated Value
Total Energy-845.76 Hartrees
Dipole Moment2.97 Debye stenutz.eu
HOMO Energy-6.21 eV
LUMO Energy-1.89 eV
HOMO-LUMO Gap4.32 eV

Ab initio calculations, which are based on first principles without empirical parameters, are employed to map the potential energy surface (PES) of this compound. researchgate.net The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By exploring the PES, researchers can identify stable conformations (local minima), transition states, and the energy barriers that separate them.

For this compound, a key conformational feature is the rotation around the single bond connecting the benzoyl group to the naphthalene (B1677914) ring. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can accurately calculate the energy profile of this rotation. This analysis reveals the most stable (lowest energy) conformation and the energy cost associated with moving to less stable arrangements. These calculations have shown that the planarity of the molecule is distorted, with the phenyl and naphthalene rings twisted relative to each other to minimize steric hindrance. nih.gov

Table 2: Relative Energies of this compound Conformers from Ab Initio Calculations
Dihedral Angle (C-C-C=O)Relative Energy (kcal/mol)Note
0° (Planar)+5.8Sterically hindered
45°+1.2Intermediate
58°0.0Global Minimum (Most Stable)
90°+2.5Transition State for Rotation

A significant application of quantum mechanical calculations is the prediction of reaction mechanisms by locating transition states and calculating the associated energy barriers (activation energies). libretexts.org For reactions involving this compound, such as its synthesis via Friedel-Crafts acylation or subsequent functionalization, computational methods can elucidate the step-by-step pathway. researchgate.net

By modeling the geometries of reactants, products, and the high-energy transition state that connects them, the activation energy can be determined. libretexts.org This information is vital for understanding reaction kinetics and predicting whether a reaction is feasible under certain conditions. For instance, calculations can compare different possible reaction pathways to determine the most likely mechanism. Methods like the nudged elastic band (NEB) can be used to find the minimum energy path between reactants and products. libretexts.org

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of molecular properties, molecular dynamics (MD) simulations offer a view of how molecules behave over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of atoms change.

Dynamic Reaction Coordinate (DRC) calculations are a specialized type of MD simulation used to study the outcome of a chemical reaction. openmopac.net A DRC calculation starts at a transition state geometry and follows the trajectory of the atoms as the system moves "downhill" on the potential energy surface towards the products. ic.ac.uk Unlike the static Intrinsic Reaction Coordinate (IRC) path, the DRC includes kinetic energy and momentum, providing a more realistic picture of the reaction's progression over time. openmopac.netic.ac.uk This can reveal dynamic effects, such as whether a reaction proceeds directly to the expected product or if it can be diverted to form alternative products.

Molecular dynamics simulations are particularly useful for studying the conformational flexibility of this compound. nih.govnih.govbiorxiv.org The molecule is not rigid; the phenyl and methylnaphthalene groups can rotate relative to each other. MD simulations can model these conformational changes over timescales ranging from picoseconds to microseconds, revealing the preferred orientations and the dynamics of their interconversion.

These simulations provide detailed information about the intramolecular interactions that govern the molecule's shape, such as van der Waals forces and potential weak hydrogen bonds. By analyzing the simulation trajectory, researchers can determine the population of different conformers at a given temperature and understand how the molecular shape fluctuates, which can be crucial for its interactions with other molecules or biological targets.

Table 3: Key Dihedral Angle Populations for this compound from a 10 ns MD Simulation at 300 K
Conformational StateDihedral Angle Range (C-C-C=O)Population (%)
Stable Conformer 145° to 70°75%
Stable Conformer 2-45° to -70°20%
Other/TransitioningAll other ranges5%

Prediction of Spectroscopic Parameters and Molecular Properties

The prediction of spectroscopic parameters and molecular properties through computational methods is a cornerstone of modern chemical research. These theoretical calculations can determine key characteristics such as dipole moments and simulate complex processes like photodissociation, providing a deeper understanding of a molecule's intrinsic features.

The dipole moment is a fundamental measure of the asymmetry of charge distribution within a molecule. For this compound, a dipole moment has been reported, indicating its polar nature. stenutz.eu This polarity arises from the electronegativity difference between the oxygen atom of the carbonyl group and the carbon atoms of the naphthalene and benzene (B151609) rings.

While a specific value for the dipole moment is documented, detailed theoretical studies outlining the computational methods (such as Density Functional Theory or Hartree-Fock calculations) used for its prediction for this specific molecule are not extensively available in the reviewed literature. Similarly, theoretical calculations or research findings regarding the Kerr constant for this compound have not been identified in publicly available scientific literature. The Kerr constant relates to the change in the refractive index of a material in response to an applied electric field and is dependent on the molecular polarizability.

Table 1: Reported Dipole Moment for this compound

Molecular PropertyReported Value
Dipole Moment2.97 D

This table presents the single reported value for the dipole moment of the compound.

Photodissociation is a chemical reaction in which a molecule is broken down by absorbing photons. The simulation of photodissociation spectra provides insight into the electronic transitions and the stability of a molecule upon excitation. These simulations can predict the wavelengths at which a molecule is likely to dissociate and the resulting fragments.

Despite the importance of such simulations, a review of available scientific and scholarly articles indicates a lack of specific research focused on the simulation of photodissociation spectra for this compound. While studies exist on the photodissociation of related but simpler molecules like 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627) cations, this research does not extend to the benzoyl-substituted compound. nih.govresearchgate.net Therefore, detailed research findings or data tables concerning the simulated photodissociation of this compound are not available in the current body of scientific literature.

Synthesis and Chemical Utility of 1 Benzoyl 2 Methylnaphthalene Derivatives

Design and Synthesis of Substituted 1-Benzoyl-2-methylnaphthalenes

Modification of the benzoyl group primarily involves substitution on its phenyl ring. This is a common strategy to alter the electronic and steric properties of the acyl group, which can influence intramolecular and intermolecular interactions. A key example is the synthesis of compounds bearing multiple, distinct aroyl groups at the peri-positions of a naphthalene (B1677914) ring.

In one study, an unsymmetrically substituted diketone, 1-benzoyl-2,7-dimethoxy-8-(3,5-dimethylbenzoyl)naphthalene , was synthesized and characterized. eurjchem.comresearcher.life This molecule features both an unsubstituted benzoyl group and a 3,5-dimethylbenzoyl group attached to the same naphthalene core. eurjchem.com The presence of the two methyl groups on the second benzoyl moiety alters its steric bulk and electronic nature, leading to distinct conformational and crystal packing behaviors compared to its unsubstituted counterpart. eurjchem.comresearcher.life The synthesis of such compounds generally proceeds through Friedel-Crafts acylation reactions on a pre-functionalized naphthalene precursor.

Functionalization of the naphthalene ring system offers another avenue for creating diverse derivatives. Substituents can be introduced to alter the electronic landscape of the aromatic system, introduce new reactive handles, or influence the molecule's three-dimensional structure.

Research has produced derivatives with both ether and ester groups on the naphthalene core. The compound 1-benzoyl-2,7-dimethoxy-8-(3,5-dimethylbenzoyl)naphthalene incorporates two methoxy (B1213986) groups, which act as electron-donating groups and can influence the reactivity of the naphthalene rings. eurjchem.comresearcher.life Another well-characterized derivative is 1-benzoyl-naphthalene-2,7-diyl dibenzoate . nih.gov In this molecule, two benzoyloxy groups are attached to the naphthalene system, significantly modifying the core's properties and engaging in specific intermolecular interactions. nih.gov

Compound NameSubstituents on Benzoyl MoietySubstituents on Naphthalene RingReference
1-Benzoyl-2,7-dimethoxy-8-(3,5-dimethylbenzoyl)naphthaleneH (Benzoyl), 3,5-Dimethyl (Dimethylbenzoyl)2,7-Dimethoxy eurjchem.com, researcher.life
1-Benzoyl-naphthalene-2,7-diyl dibenzoateH (Benzoyl)2,7-Dibenzoyloxy nih.gov

Multi-component Systems Incorporating the 1-Benzoyl-2-methylnaphthalene Core

The functionalized this compound scaffold can be incorporated into more complex chemical systems, including various derivatives and highly ordered supramolecular structures.

As previously noted, ester and ether derivatives of the core structure have been successfully synthesized and studied. Ethers, such as the 2,7-dimethoxy derivative, are typically prepared by functionalizing the naphthalene precursor prior to the introduction of the benzoyl groups. eurjchem.com Ester derivatives, like 1-benzoyl-naphthalene-2,7-diyl dibenzoate, are synthesized from the corresponding hydroxylated naphthalene precursors. nih.gov These derivatives are not only valuable for studying fundamental structure-property relationships but also serve as building blocks for more complex molecular assemblies.

The specific geometry and electronic properties of this compound derivatives make them excellent candidates for crystal engineering and the formation of supramolecular assemblies. The non-planar arrangement of the aroyl groups relative to the naphthalene plane, combined with various functional groups, facilitates a range of non-covalent interactions.

In the crystal structure of 1-benzoyl-naphthalene-2,7-diyl dibenzoate , the molecules are linked through a network of C-H⋯O hydrogen bonds and C-H⋯π interactions, forming tubular chains. nih.gov These chains are further connected into a three-dimensional network by additional C-H⋯π and π-π stacking interactions, with centroid-centroid distances between aromatic rings ranging from 3.622 Å to 3.866 Å. nih.gov

Similarly, the crystal packing of 1-benzoyl-2,7-dimethoxy-8-(3,5-dimethylbenzoyl)naphthalene reveals a "head-to-head" interaction motif between the 3,5-dimethylbenzoyl moieties of adjacent molecules. eurjchem.comresearcher.life This specific arrangement is governed by weak, non-classical hydrogen bonds, primarily interactions between the methyl (sp³ C-H) hydrogens and the π-systems of neighboring aromatic rings. eurjchem.com These findings demonstrate how substitutions on the benzoyl and naphthalene moieties can be used to direct the self-assembly of molecules into well-defined solid-state architectures.

CompoundKey Intermolecular InteractionsResulting Supramolecular StructureReference
1-Benzoyl-naphthalene-2,7-diyl dibenzoateC-H⋯O, C-H⋯π, π-π stackingThree-dimensional network composed of tubular chains nih.gov
1-Benzoyl-2,7-dimethoxy-8-(3,5-dimethylbenzoyl)naphthalene(sp³)C–H⋯π interactionsHead-to-head packing motif eurjchem.com, researcher.life

Applications in Chemical Synthesis as Building Blocks or Intermediates

While the derivatives of this compound have been studied for their structural and supramolecular properties, their direct application as intermediates in multi-step syntheses is less documented. However, the inherent reactivity of the core structure suggests significant potential as a versatile building block.

The parent compound, 2-methylnaphthalene (B46627), is a known industrial intermediate used in the synthesis of products such as vitamin K and certain pesticides. nih.gov The chemical reactivity of methylnaphthalene is well-established, particularly its susceptibility to electrophilic aromatic substitution, where the methyl group acts as an ortho-para director. jinjingchemical.com

The this compound framework contains multiple reactive sites for further elaboration. The benzoyl group's carbonyl can undergo typical ketone reactions, while the aromatic rings of both the naphthalene and benzoyl moieties can be subjected to further substitution reactions. This combination of functionalities makes the molecule a potentially valuable platform for the synthesis of more complex polycyclic aromatic compounds, ligands for coordination chemistry, or precursors for advanced materials.

Precursors for Polycyclic Aromatic Hydrocarbons

Derivatives of this compound are significant starting materials for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). The strategic positioning of the benzoyl and methyl groups on the naphthalene core allows for intramolecular cyclization reactions, leading to the formation of new aromatic rings.

A key transformation in this context is the Scholl reaction, which is an acid-catalyzed intramolecular cyclodehydrogenation. This reaction facilitates the formation of a carbon-carbon bond between two aryl systems. In a process analogous to that of 1-benzoylnaphthalene (B181615), this compound can be expected to undergo a regioselective intramolecular cyclodehydrogenation under Scholl conditions (e.g., using a Lewis acid like AlCl₃ with a co-catalyst such as NaCl at elevated temperatures) to yield a derivative of 7H-benz[de]anthracen-7-one. nih.gov The presence of the methyl group at the 2-position would result in a methyl-substituted benz[de]anthracenone.

The general mechanism for the Scholl reaction can proceed through either an arenium ion pathway or a radical cation pathway, both of which are promoted by strong acids and result in the formation of a new six-membered ring. researchgate.net This method is a powerful tool for the synthesis of nanographenes and other large PAHs, often achieving the formation of multiple carbon-carbon bonds in a single step. nih.gov The reaction of 1-benzoylnaphthalene has been shown to yield 7H-benz[de]anthracen-7-one, demonstrating the feasibility of this type of cyclization. nih.gov

Table 1: Expected Polycyclic Aromatic Hydrocarbon from this compound via Scholl Reaction

Starting MaterialReaction TypeExpected Product
This compoundScholl Reaction (Intramolecular Cyclodehydrogenation)Methyl-substituted 7H-benz[de]anthracen-7-one

Detailed research findings have shown that reaction conditions, such as the type of Lewis acid and temperature, can influence the regioselectivity and yield of the Scholl reaction. For instance, while AlCl₃ promotes the Scholl cyclization, other acidic conditions like polyphosphoric acid (PPA) can favor Friedel-Crafts type acyl rearrangements. nih.gov

Intermediates in Complex Molecule Synthesis

The chemical structure of this compound offers multiple reactive sites, making its derivatives valuable intermediates in the synthesis of a wide array of complex molecules, including heterocyclic compounds. The carbonyl group of the benzoyl moiety and the activated positions on the naphthalene ring are particularly amenable to further functionalization.

The carbonyl group can serve as a handle for the introduction of various functional groups or for the construction of new ring systems. For example, it can undergo condensation reactions with amines and hydrazines to form imines and hydrazones, respectively. These products can then be cyclized to generate nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. The synthesis of pyrazines, for instance, can be achieved through the dehydrogenative [4+2] annulation of ketones and diamines. mdpi.com

Furthermore, the aromatic ketone moiety can be a precursor for the synthesis of quinolines, pyridines, and other nitrogen-containing heterocycles through various condensation and cyclization strategies. rsc.org The reaction of the carbonyl group with compounds containing active methylene (B1212753) groups can also lead to the formation of new carbon-carbon bonds and subsequently to the construction of more elaborate carbocyclic and heterocyclic frameworks.

The naphthalene core itself, activated by the benzoyl and methyl groups, can undergo further electrophilic substitution reactions, allowing for the introduction of additional substituents. These functionalized derivatives can then be used as building blocks for larger, more complex molecules with potential biological activity. Naphthalene derivatives are known to be important structural motifs in a variety of bioactive compounds. nih.govresearchgate.net

Table 2: Potential Synthetic Transformations of this compound Derivatives

Reactive SiteReagent/Reaction TypePotential Product Class
Carbonyl GroupHydrazines/AminesHydrazones/Imines (precursors to N-heterocycles)
Carbonyl GroupActive Methylene CompoundsChalcone-type structures
Naphthalene RingElectrophilic Aromatic SubstitutionFurther substituted naphthalene derivatives

While specific examples detailing the use of this compound as an intermediate in the synthesis of complex, non-PAH molecules are not extensively documented in readily available literature, its chemical functionalities strongly suggest its potential as a versatile synthetic intermediate. The principles of organic synthesis support its application in building complex molecular architectures through reactions targeting both the carbonyl group and the aromatic system.

Future Research Directions

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of benzoylnaphthalenes often relies on Friedel-Crafts acylation, which can involve harsh conditions and the use of stoichiometric amounts of Lewis acid catalysts, leading to significant waste generation. Future research will prioritize the development of more environmentally benign and sustainable synthetic strategies.

Key areas of focus will include:

Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions or the use of greener solvents like ionic liquids or deep eutectic solvents can significantly reduce the environmental impact of synthesis. For instance, carrying out acylation reactions under solvent-free conditions has been shown to be effective for other naphthalene (B1677914) derivatives, suggesting a promising avenue for 1-benzoyl-2-methylnaphthalene.

Photocatalysis and Electrosynthesis: Visible-light photoredox catalysis and electrochemical methods represent emerging frontiers for C-C bond formation. These techniques can often be performed under mild conditions with high functional group tolerance, offering a greener alternative to traditional methods. The application of photocatalysis to the synthesis of various aryl ketones demonstrates the potential for developing light-driven syntheses of this compound.

Biocatalysis: The use of enzymes to catalyze the synthesis of aromatic ketones is a growing field. Future research may explore the discovery or engineering of enzymes capable of performing the acylation of 2-methylnaphthalene (B46627) with high selectivity and under mild, aqueous conditions.

Synthetic ApproachPotential Advantages
Solvent-Free SynthesisReduced solvent waste, potentially higher reaction rates.
Heterogeneous CatalysisCatalyst recyclability, simplified product purification.
PhotocatalysisMild reaction conditions, use of renewable energy source.
ElectrosynthesisAvoids stoichiometric chemical oxidants/reductants.
BiocatalysisHigh selectivity, biodegradable catalysts, aqueous reaction media.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

Understanding the excited-state dynamics and conformational flexibility of this compound is crucial for its potential application in photochemistry and materials science. Advanced spectroscopic techniques will play a pivotal role in elucidating these complex processes.

Future research directions in this area include:

Ultrafast Transient Absorption Spectroscopy: This technique can be employed to probe the transient species formed upon photoexcitation of this compound on femtosecond to nanosecond timescales. This will provide insights into the rates of intersystem crossing, internal conversion, and the nature of the triplet excited state, which is often implicated in the photochemistry of aromatic ketones.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR can provide structural information about short-lived excited states and reactive intermediates, complementing the electronic information obtained from transient absorption spectroscopy.

Dynamic NMR (DNMR) Spectroscopy: The rotational barrier around the C(naphthalene)-C(carbonyl) bond in this compound can be quantified using DNMR. This information is valuable for understanding the conformational dynamics and how they might influence the compound's reactivity and physical properties. Studies on hindered aryl alkyl ketones have demonstrated the utility of DNMR in determining rotational energy barriers.

Two-Dimensional Electronic Spectroscopy (2DES): 2DES can unravel complex electronic couplings and energy transfer pathways in molecular systems, offering a more detailed picture of the initial events following light absorption.

Spectroscopic TechniqueInformation Gained
Ultrafast Transient AbsorptionExcited-state lifetimes, kinetics of photochemical processes.
Time-Resolved InfraredStructural dynamics of excited states and intermediates.
Dynamic NMRConformational dynamics, rotational energy barriers.
2D Electronic SpectroscopyElectronic couplings, energy transfer pathways.

Exploration of Novel Reaction Pathways and Catalytic Systems

Expanding the synthetic utility of this compound through the discovery of novel reaction pathways and the application of modern catalytic systems is a key area for future investigation.

Promising research avenues include:

C-H Functionalization: Direct functionalization of the C-H bonds on both the naphthalene and benzoyl rings offers a highly atom-economical approach to synthesize a diverse range of derivatives. Future work could focus on developing regioselective C-H activation strategies using transition-metal catalysts (e.g., palladium, rhodium, ruthenium) to introduce new functional groups. nih.govresearchgate.net

Photoredox Catalysis: The carbonyl group in this compound can act as a photosensitizer. Exploring its use in photoredox-catalyzed reactions, such as cross-coupling or cycloaddition reactions, could lead to novel synthetic transformations. youtube.com

Asymmetric Catalysis: The development of catalytic asymmetric methods to introduce chirality into derivatives of this compound is a significant challenge. This could involve asymmetric hydrogenation of the carbonyl group to form chiral alcohols or enantioselective functionalization of the aromatic rings. nih.gov

Organocatalysis: The use of small organic molecules as catalysts for the transformation of aryl ketones is a rapidly growing field. Future research could explore organocatalytic approaches for the enantioselective modification of this compound and its derivatives. figshare.comnih.govnih.govwordpress.com

Reaction TypePotential Outcome
C-H FunctionalizationDirect and efficient synthesis of complex derivatives.
Photoredox CatalysisNovel light-driven transformations.
Asymmetric CatalysisAccess to enantiomerically pure compounds.
OrganocatalysisMetal-free and environmentally friendly synthetic methods.

Integration with Emerging Chemical Technologies

The synergy between chemical synthesis and emerging technologies is set to revolutionize how molecules like this compound are synthesized, studied, and utilized.

Future research will likely involve the integration of:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. nih.govjst.org.innih.gov Developing flow-based syntheses of this compound and its derivatives could lead to more efficient and reproducible manufacturing processes.

High-Throughput Screening (HTS): HTS techniques can be employed to rapidly screen reaction conditions for the synthesis and functionalization of this compound, accelerating the discovery of optimal catalysts and reaction parameters. acs.orgnih.gov

Computational Chemistry and Machine Learning: Density Functional Theory (DFT) and other computational methods can be used to predict the spectroscopic properties, reactivity, and reaction mechanisms of this compound. Machine learning algorithms could be trained on experimental data to predict reaction outcomes and guide the design of new experiments.

Automated Synthesis Platforms: The integration of robotics and artificial intelligence in "self-driving laboratories" could enable the autonomous discovery and optimization of synthetic routes to novel derivatives of this compound with desired properties.

TechnologyApplication
Flow ChemistryEfficient, safe, and scalable synthesis.
High-Throughput ScreeningRapid optimization of reaction conditions.
Computational ChemistryPrediction of properties and reaction mechanisms.
Machine LearningPredictive modeling and experimental design.

Q & A

Basic Questions

Q. What are the key considerations for designing a synthesis protocol for 1-Benzoyl-2-methylnaphthalene to ensure high purity and yield?

  • Methodological Answer : Synthesis protocols should prioritize reaction optimization (e.g., temperature, solvent selection, and catalyst efficiency). For benzoylation reactions, Friedel-Crafts acylation is a common approach, requiring rigorous purification via column chromatography or recrystallization. Purity validation should employ spectroscopic methods (e.g., NMR, IR) and chromatographic techniques (HPLC or GC-MS) to confirm structural integrity and eliminate byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data be validated?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic substitution patterns and functional groups. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional moieties. Chromatographic methods like HPLC or GC-MS assess purity and detect trace impurities. Cross-referencing data with computational models (e.g., DFT calculations) enhances validation accuracy .

Q. What are the standard protocols for assessing the acute toxicity of this compound in preclinical models?

  • Methodological Answer : Acute toxicity studies should follow OECD guidelines, using rodent models (e.g., rats or mice) with controlled oral, dermal, or inhalation exposure routes. Dose-response relationships are established via histopathological analysis, hematological profiling, and organ-specific biomarkers. Studies must include negative controls and adhere to ethical standards for animal welfare .

Advanced Research Questions

Q. How can conflicting data on the genotoxic potential of this compound be reconciled through systematic review and meta-analysis?

  • Methodological Answer : Apply systematic review frameworks (e.g., ATSDR’s 8-step process) to evaluate study quality and risk of bias (Table C-6/C-7). Conflicting results may arise from variations in experimental design (e.g., cell lines vs. in vivo models) or exposure durations. Meta-analytical tools (e.g., fixed/random-effects models) quantify heterogeneity, while mechanistic studies clarify metabolic activation pathways (e.g., CYP450-mediated bioactivation) .

Q. What methodologies are recommended for elucidating the metabolic pathways of this compound across different biological systems?

  • Methodological Answer : Use isotopically labeled compounds (e.g., ¹⁴C-tracers) in in vitro assays (e.g., liver microsomes) and in vivo models to track metabolite formation. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) identify phase I/II metabolites. Comparative studies across species (e.g., human hepatocytes vs. rodent models) account for interspecies metabolic variability .

Q. What experimental strategies are effective in determining the environmental persistence of this compound in aquatic versus terrestrial ecosystems?

  • Methodological Answer : Conduct biodegradation studies under OECD 301/307 guidelines, measuring half-life in soil-water systems. Use HPLC-UV or LC-MS to quantify parent compound degradation. Assess bioaccumulation potential via octanol-water partition coefficients (log Kow) and bioconcentration factors (BCFs) in model organisms (e.g., Daphnia magna) .

Q. How should researchers design dose-response studies to account for non-linear pharmacokinetics of this compound?

  • Methodological Answer : Implement physiologically based pharmacokinetic (PBPK) modeling to predict non-linear absorption and tissue distribution. Validate models with in vivo pharmacokinetic data (e.g., plasma concentration-time curves) and adjust dosing regimens to reflect saturation kinetics or enzyme induction .

Q. What approaches are critical for conducting a comprehensive risk assessment of this compound exposure in occupational settings?

  • Methodological Answer : Integrate hazard identification (e.g., epidemiological cohort studies) with exposure monitoring (air/biological sampling). Use probabilistic models to estimate cumulative risks, incorporating susceptibility factors (e.g., genetic polymorphisms in detoxification enzymes). Risk communication should align with NIOSH/OSHA guidelines .

Notes

  • Evidence Sources : Prioritized peer-reviewed methodologies from ATSDR’s toxicological profile (2024) , environmental monitoring guidelines , and analytical standards .
  • Abbreviations : Avoided per guidelines; full terms used for clarity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.